

# Reactivity of the Allyl Group in Allyldiphenylphosphine: A Technical Guide

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## Compound of Interest

Compound Name: Allyldiphenylphosphine

Cat. No.: B1266624

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**Allyldiphenylphosphine** [(C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>PCH<sub>2</sub>CH=CH<sub>2</sub>] is a versatile organophosphorus compound that serves as a crucial building block and ligand in a multitude of organic transformations. Its unique bifunctionality, stemming from the nucleophilic and coordinating phosphorus atom and the reactive allyl group, allows for a diverse range of chemical manipulations. This technical guide provides an in-depth exploration of the reactivity centered on the allyl moiety, presenting key reactions, detailed experimental protocols, and quantitative data to support professionals in research and development.

## Coordination Chemistry and Isomerization

The dual nature of **allyldiphenylphosphine**, possessing both a soft phosphine donor site and a  $\pi$ -system in the allyl group, makes it an interesting ligand in coordination chemistry. Its interaction with transition metals can lead to complex formation and subsequent reactions of the allyl group.

A notable example is its reactivity with nickel(0) precursors, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)<sub>2</sub>]. The reaction leads to the formation of various nickel complexes, where the allyl group can either remain unbound or coordinate to the metal center. In some instances, the allyl group undergoes isomerization from a terminal to an internal alkene.<sup>[1][2]</sup>

## Synthesis of Nickel-Allyldiphenylphosphine Complexes

The following table summarizes the synthesis of representative nickel complexes. The protocols highlight the ability of **allyldiphenylphosphine** to form stable coordination compounds.

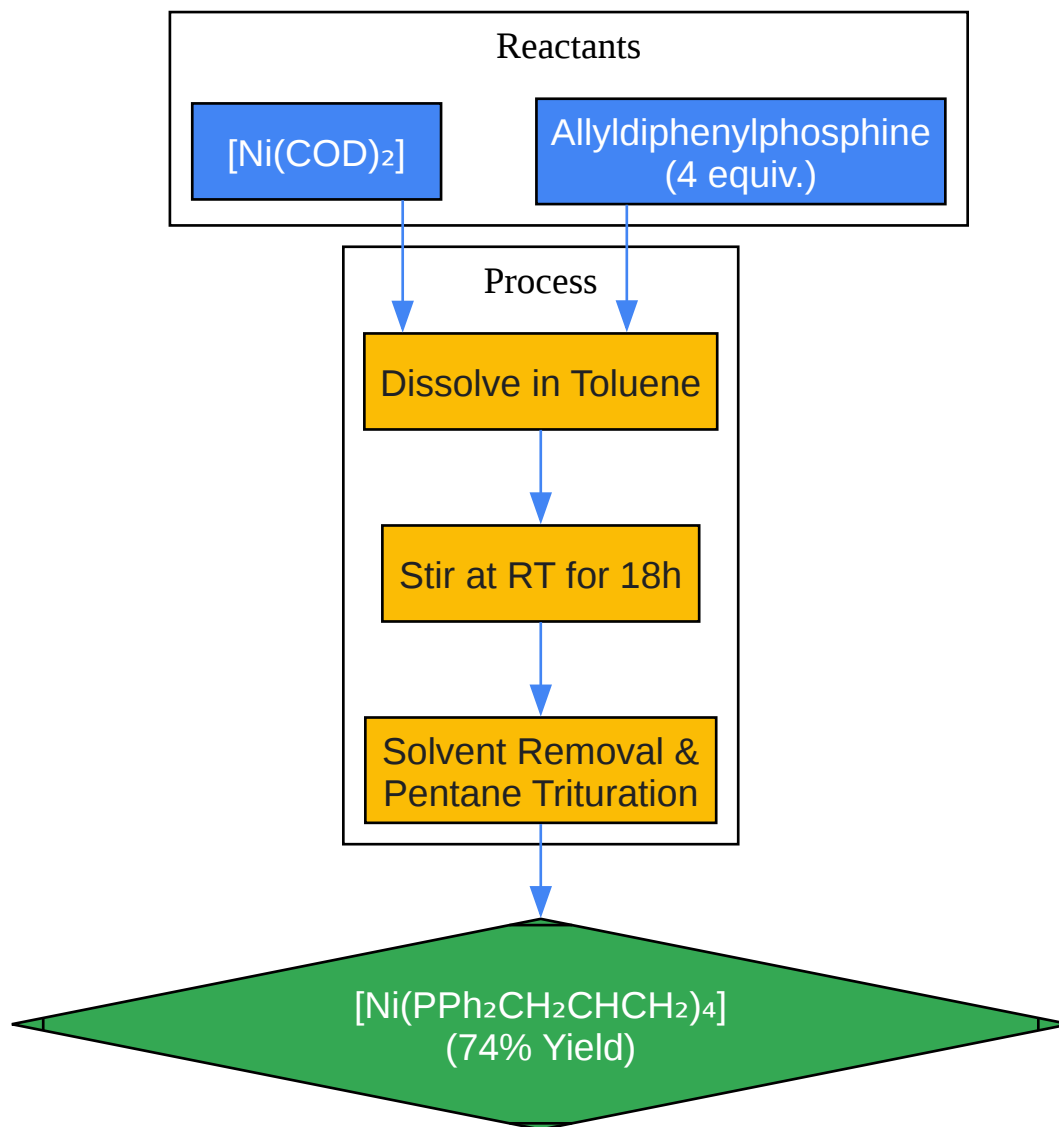
Complex	Reactants	Solvent	Conditions	Yield	Reference
$[\text{Ni}(\text{PPh}_2\text{CH}_2\text{CHCH}_2)_4]$	$[\text{Ni}(\text{COD})_2]$ , Allyldiphenylphosphine (4 equiv.)	Toluene	Room Temp, 18 h	74%	<a href="#">[2]</a>
$[\text{trans-NiBr}_2(\text{PPh}_2\text{CH}_2\text{CHCH}_2)_2]$	$\text{NiBr}_2$ , Allyldiphenylphosphine (2 equiv.)	THF	Room Temp, 18 h	N/A	<a href="#">[2]</a>
$[\text{Ni}(\text{PPh}_2\text{CH}_2\text{CHCH}_2)(\text{PPh}_2\text{-}\eta^2\text{-CHCHCH}_3)_2]$ (Isomerized)	$[\text{Ni}(\text{COD})_2]$ , Allyldiphenylphosphine (2 equiv.)	Toluene	Room Temp, 2 h	N/A	<a href="#">[2]</a>

#### Experimental Protocol: Synthesis of $[\text{Ni}(\text{PPh}_2\text{CH}_2\text{CHCH}_2)_4]$ [\[2\]](#)

- In a nitrogen-filled glovebox, dissolve  $[\text{Ni}(\text{COD})_2]$  (0.052 g, 0.19 mmol) in 2 mL of toluene in a large vial equipped with a stir bar.
- Add **allyldiphenylphosphine** (0.16 mL, 0.74 mmol) in a single portion to the stirring solution.
- Observe the solution as it turns dark red.
- Allow the reaction to stir for 18 hours at room temperature.
- Remove the solvent under vacuum.
- Triturate the resulting dark red residue with pentane (3 x 2 mL).

- Dry the resulting sticky red solid under vacuum to yield the product (0.14 g, 74%).

The logical workflow for the synthesis is straightforward, involving the displacement of the COD ligands by the stronger phosphine donor.



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Workflow for Nickel Complex Synthesis.

## Intramolecular Hydroformylation

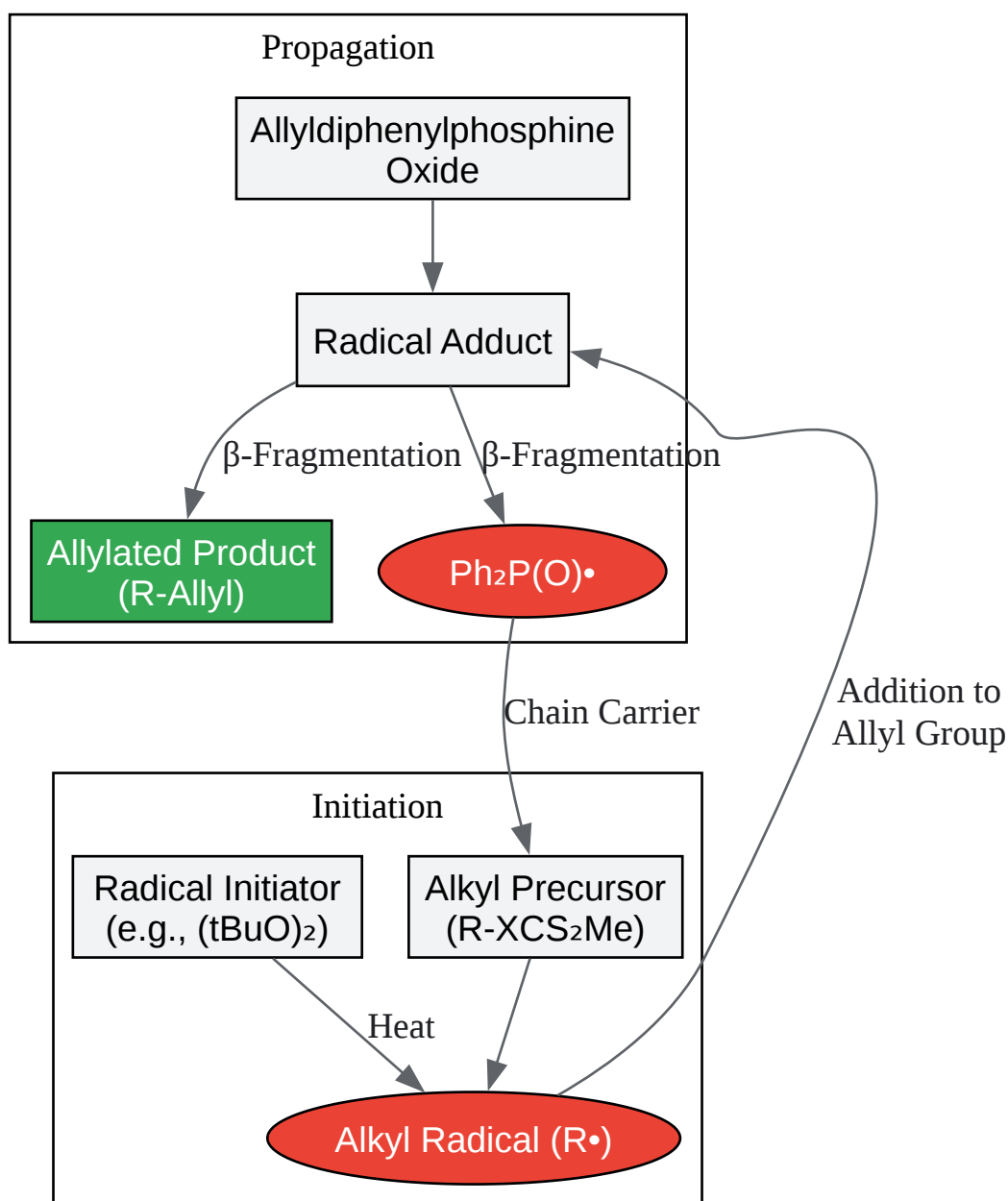
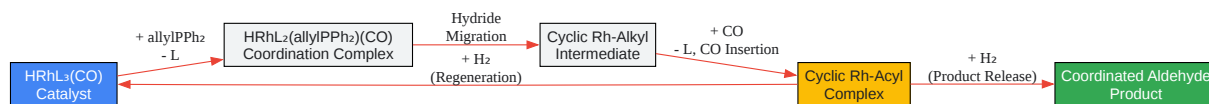
The allyl group of **allyldiphenylphosphine** can undergo intramolecular hydroformylation when coordinated to a suitable metal catalyst, such as rhodium. This reaction is a powerful method

for creating aldehyde-functionalized phosphines, which are valuable precursors for more complex ligands and molecules. A study by van der Slot et al. using NMR spectroscopy elucidated the stepwise mechanism of this transformation.[3]

The reaction proceeds through several key intermediates, starting from the coordination of **allyldiphenylphosphine** to a rhodium-hydride complex. This is followed by hydride migration, CO insertion, and finally hydrogenolysis to yield the aldehyde product, which may be further reduced to an alcohol.[3]

The catalytic cycle involves the following key steps:

- **Ligand Exchange:** **Allyldiphenylphosphine** displaces a ligand on the rhodium-hydride catalyst.
- **Hydride Migration:** The rhodium-hydride adds across the allyl double bond to form a cyclic rhodium-alkyl intermediate.
- **CO Insertion:** A carbonyl group inserts into the rhodium-carbon bond, forming a cyclic rhodium-acyl complex.
- **Hydrogenolysis:** The addition of hydrogen cleaves the acyl complex to release the aldehyde-functionalized phosphine and regenerate the rhodium-hydride catalyst.



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## References

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